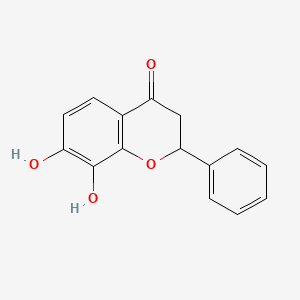
Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate is a complex organic compound that features both aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the azepine ring, followed by functional group modifications to introduce the amino and ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters .
化学反応の分析
Types of Reactions
Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially forming new compounds with different properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group, such as a halogen or alkyl group .
科学的研究の応用
Chemistry
In chemistry, Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level .
Medicine
It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group diversity make it suitable for various industrial processes, including polymer synthesis and material modification .
作用機序
The mechanism of action of Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved in these interactions can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
4-Iodobenzoic acid: This compound shares some structural similarities but differs in its functional groups and reactivity.
4,4’-Dichlorobenzophenone: Another compound with a similar aromatic structure but distinct functional groups and applications.
Uniqueness
Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate is unique due to its combination of aromatic and heterocyclic structures, along with its diverse functional groups. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
特性
分子式 |
C16H22N2O3 |
|---|---|
分子量 |
290.36 g/mol |
IUPAC名 |
ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate |
InChI |
InChI=1S/C16H22N2O3/c1-2-21-16(20)15(12-7-9-13(17)10-8-12)18-11-5-3-4-6-14(18)19/h7-10,15H,2-6,11,17H2,1H3 |
InChIキー |
OUTRPRJOBVTWRL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CC=C(C=C1)N)N2CCCCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B1498050.png)


![1-Ethyl-4-[7-(1-ethylquinolin-4(1H)-ylidene)hepta-1,3,5-trien-1-yl]quinolin-1-ium iodide](/img/structure/B1498062.png)


![2-[(3,4-Difluorophenyl)carbamoyl]benzoic acid](/img/structure/B1498070.png)



![2-Chloro-1-(2,2-dimethyl-2H-benzo[B][1,4]thiazin-4(3H)-YL)ethanone](/img/structure/B1498085.png)

